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molecular formula C21H17N3O2S B8452133 2-[[(benzoylamino)thioxomethyl]amino]-N-phenylbenzamide

2-[[(benzoylamino)thioxomethyl]amino]-N-phenylbenzamide

Cat. No. B8452133
M. Wt: 375.4 g/mol
InChI Key: KVXCSLXAIBOQTA-UHFFFAOYSA-N
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Patent
US05084457

Procedure details

To a stirred mixture of 10 g of 2-amino-N-phenylbenzamide and 500 ml of ether was added dropwise, a solution of 7.7 g of benzoyl isothiocyanate in 100 ml of ether over 20 minutes. After standing several hours the solid was collected, giving 17.3 g of 2-[[(benzoylamino)thioxomethyl]amino]-N-phenylbenzamide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].[C:17]([N:25]=[C:26]=[S:27])(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CCOCC>[C:17]([NH:25][C:26]([NH:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5])=[S:27])(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)NC2=CC=CC=C2)C=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
After standing several hours
CUSTOM
Type
CUSTOM
Details
the solid was collected

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1=C(C(=O)NC2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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